molecular formula C22H17ClN2O4 B2950772 2-(4-chlorophenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 921891-30-7

2-(4-chlorophenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Número de catálogo: B2950772
Número CAS: 921891-30-7
Peso molecular: 408.84
Clave InChI: XNHWLXGCKZBOAF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-(4-chlorophenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide features a dibenzo[b,f][1,4]oxazepin core, a seven-membered heterocyclic ring containing oxygen and nitrogen. Key structural attributes include:

  • 8-Methyl substitution on the oxazepin ring.
  • 11-Oxo group, contributing to the ring’s electron-deficient character.
  • 4-Chlorophenoxy acetamide side chain, where the phenoxy group is linked via an ether bond to the acetamide nitrogen.

Propiedades

IUPAC Name

2-(4-chlorophenoxy)-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4/c1-13-2-8-20-18(10-13)25-22(27)17-11-15(5-9-19(17)29-20)24-21(26)12-28-16-6-3-14(23)4-7-16/h2-11H,12H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHWLXGCKZBOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(4-chlorophenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dibenzo[b,f][1,4]oxazepin core, which is known for its pharmacological relevance. The presence of the 4-chlorophenoxy group is significant as halogenated phenyl groups often enhance biological activity through increased lipophilicity and improved binding affinity to biological targets.

Molecular Formula

  • Molecular Weight: 395.87 g/mol
  • Chemical Formula: C_{22}H_{20}ClN_{3}O_{3}

Antiviral Activity

Recent studies have highlighted the compound's potential as an allosteric modulator against the Hepatitis B virus (HBV). Research indicates that it may inhibit HBV replication by targeting the core protein, thereby affecting the viral life cycle.

Key Findings

  • Mechanism of Action: The compound acts as an allosteric effector, altering the conformation of HBV core proteins which is crucial for viral assembly and replication .
  • Efficacy: In vitro studies demonstrated a significant reduction in viral load in treated cell lines compared to controls.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines, including lung adenocarcinoma (A549 cells).

Experimental Data

StudyCell LineConcentration (µM)Viability (%)Remarks
A54910064Significant reduction in viability compared to control.
HSAEC1-KT10078Moderate cytotoxicity observed.

Observations

  • The compound exhibited structure-dependent anticancer activity; substitutions on the phenyl ring significantly influenced efficacy.
  • Notably, compounds with 4-chlorophenyl and 4-bromophenyl substitutions showed enhanced anticancer effects, reducing A549 cell viability to 64% and 61%, respectively .

Toxicity Profile

While evaluating the therapeutic potential, it is crucial to assess toxicity. The compound demonstrated moderate cytotoxicity towards non-cancerous cells (HSAEC1-KT), indicating a need for further optimization to enhance selectivity towards cancer cells.

Toxicity Assessment

  • Non-Cancerous Cell Viability: Exposure to 100 µM resulted in 78% viability, suggesting moderate toxicity which may limit therapeutic use without further modification .

Comparación Con Compuestos Similares

Structural Analogs of the Dibenzo[b,f][1,4]Oxazepin Core

The following table summarizes key analogs and their distinguishing features:

Compound Name (CAS Number) Core Substitutions Acetamide Substituent Molecular Formula Molecular Weight Key Differences vs. Target Compound Reference
2-(4-Ethoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide (922030-93-1) 8-Methyl 4-Ethoxyphenyl C24H22N2O4 402.4 Ethoxy (electron-donating) vs. chlorophenoxy
2-(4-Chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide (922060-71-7) 8,10-Dimethyl 4-Chlorophenyl (direct aryl) C23H19ClN2O3 406.9 Direct chlorophenyl vs. ether-linked chlorophenoxy; additional 10-methyl
N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide (921891-88-5) 8-Chloro 4-Methoxyphenyl C22H17ClN2O4 408.8 Chlorine on core vs. methyl; methoxy vs. chlorophenoxy
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide (921890-23-5) 10-Ethyl 4-Fluorophenyl C23H19FN2O3 390.4 Fluorophenyl (smaller, electronegative) vs. chlorophenoxy; ethyl at position 10
Key Observations:

Substituent Electronic Effects: The 4-chlorophenoxy group in the target compound introduces both electron-withdrawing (Cl) and ether oxygen-mediated polarity, contrasting with analogs bearing electron-donating groups (e.g., ethoxy in , methoxy in ).

Halogenation on the core (e.g., 8-Cl in ) may alter ring electronics and metabolic stability.

Molecular Weight and Solubility :

  • Bulkier substituents (e.g., isopropylsulfonyl in , MW 478.6) reduce solubility, while smaller groups (e.g., fluorine in ) enhance lipophilicity without significant steric hindrance.

Thiazepine-Based Analogs (Dibenzo[b,f][1,4]Thiazepin Derivatives)

Compounds such as 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide () replace the oxazepin oxygen with sulfur, forming a thiazepine core. This substitution:

  • Increases ring strain due to sulfur’s larger atomic radius.
  • Alters electronic properties (sulfur is less electronegative than oxygen).
  • May influence metabolic pathways (e.g., susceptibility to oxidation) .

Functional Group Variations

  • Sulfonamide Derivatives : Compounds like 1-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide (, MW 442.9) replace the acetamide with a sulfonamide group, enhancing hydrogen-bond acceptor capacity and acidity.
  • Thiazolidinone Hybrids: describes acetamides fused to thiazolidinone rings, introducing additional hydrogen-bonding sites and conformational rigidity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.